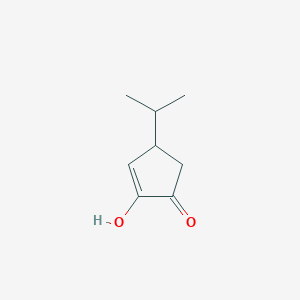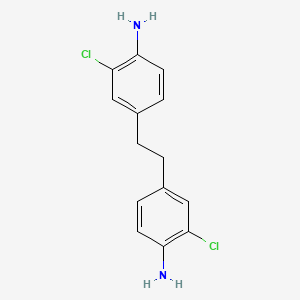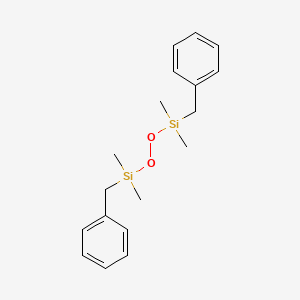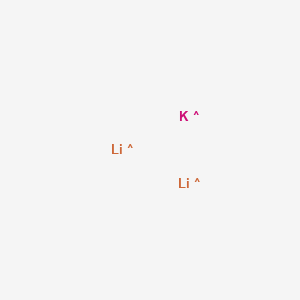
1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate is a chemical compound with a complex structure that includes both phosphoryl and chloroacetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate typically involves the reaction of prop-2-en-1-yl chloroacetate with dipropoxyphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The chloroacetate group can undergo nucleophilic substitution reactions to form various esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloroacetate group under mild conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine oxides.
Substitution: Esters, amides, and other substituted derivatives.
Aplicaciones Científicas De Investigación
1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phosphoryl and chloroacetate groups into molecules.
Biology: Potential use in the development of enzyme inhibitors and probes for studying biochemical pathways.
Medicine: Investigated for its potential as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The chloroacetate group can undergo hydrolysis to release active compounds that exert biological effects. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(Dibutoxyphosphoryl)prop-2-en-1-yl chloroacetate: Similar structure but with butoxy groups instead of propoxy groups.
1-(Dipropoxyphosphoryl)prop-2-en-1-yl bromoacetate: Similar structure but with a bromoacetate group instead of a chloroacetate group.
Uniqueness
1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate is unique due to its specific combination of phosphoryl and chloroacetate groups, which confer distinct chemical reactivity and biological activity. The propoxy groups provide a balance between hydrophobicity and hydrophilicity, making the compound versatile for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
53722-21-7 |
|---|---|
Fórmula molecular |
C11H20ClO5P |
Peso molecular |
298.70 g/mol |
Nombre IUPAC |
1-dipropoxyphosphorylprop-2-enyl 2-chloroacetate |
InChI |
InChI=1S/C11H20ClO5P/c1-4-7-15-18(14,16-8-5-2)11(6-3)17-10(13)9-12/h6,11H,3-5,7-9H2,1-2H3 |
Clave InChI |
GDUNYXKHQNOUDB-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(C(C=C)OC(=O)CCl)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B14629168.png)



![Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl-](/img/structure/B14629176.png)
![Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate](/img/structure/B14629177.png)


![[(2R,3S)-2-Phenyl-3,4-dihydro-2H-1-benzopyran-3-yl]methanol](/img/structure/B14629188.png)


![1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14629209.png)


